2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a substituted quinoline derivative featuring a carbonyl chloride group at the 4-position and a 2,5-dimethoxyphenyl substituent at the 2-position. This compound serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system and possessing potential analgesic and anti-inflammatory properties [].
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with significant applications in organic synthesis and medicinal chemistry. This compound features a quinoline core, which is known for its diverse biological activities, and a carbonyl chloride functional group, enhancing its reactivity in various chemical reactions. Its molecular formula is with a molecular weight of approximately 343.76 g/mol.
This compound is classified under quinoline derivatives, which are recognized for their potential therapeutic properties, particularly in anticancer drug development. The presence of methoxy groups on the phenyl ring improves solubility and biological activity. The compound can be sourced from chemical suppliers and is used extensively in research laboratories for various synthetic applications .
The synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves several steps:
A general reaction scheme could be represented as follows:
The molecular structure of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride consists of a quinoline ring system fused with a phenyl group that carries two methoxy substituents at the 2 and 5 positions. The carbonyl chloride functional group is attached to the fourth position of the quinoline ring.
The carbonyl chloride functional group in 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride makes it highly reactive towards nucleophiles. It can participate in various reactions such as:
The mechanism of action of 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride primarily revolves around its ability to form covalent bonds with biological targets through its reactive carbonyl chloride group. This reactivity allows it to interact with amino acids in proteins, potentially leading to inhibition of specific enzymes or receptors involved in cancer cell proliferation.
The physical properties can significantly influence the compound's reactivity and solubility profile, which are critical for its application in drug development .
2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride has several applications:
Quinoline, a bicyclic heterocyclic scaffold (benzopyridine), has evolved from its origins in antimalarial therapy to a cornerstone of modern anticancer drug design. The significance of quinoline derivatives in oncology is underscored by several FDA-approved drugs. Irinotecan, a quinoline-based topoisomerase I inhibitor, is clinically used against metastatic colorectal cancer, while cabozantinib targets multiple receptor tyrosine kinases (including MET and VEGFR2) for advanced renal cell and medullary thyroid carcinomas [1]. Amsacrine (m-AMSA), an acridine derivative structurally related to quinolines, treats acute leukemia through DNA intercalation and topoisomerase II inhibition [1]. The natural alkaloid camptothecin—a pentacyclic quinoline derivative—serves as the progenitor of irinotecan and topotecan, validating the scaffold’s clinical relevance [1]. These agents exemplify quinoline’s adaptability in targeting diverse oncological pathways, including angiogenesis, DNA repair machinery, and proliferative signaling.
Table 1: Clinically Utilized Quinoline-Based Anticancer Agents
Drug Name | Quinoline Substructure | Primary Mechanism | Approved Indications |
---|---|---|---|
Irinotecan | Quinoline fused lactone | Topoisomerase I inhibition | Colorectal cancer |
Cabozantinib | 4-Anilinoquinoline | Multi-targeted RTK inhibition (MET/VEGFR2) | Thyroid/Renal cancers |
Amsacrine (m-AMSA) | Acridine (quinoline-related) | DNA intercalation/Topo II inhibition | Acute leukemia |
Neratinib | 4-Anilinoquinoline | Irreversible EGFR/HER2 inhibition | Breast cancer |
Functionalization at the quinoline core’s C2 and C4 positions enables precise modulation of anticancer activity through steric, electronic, and pharmacokinetic tuning. The C4-carbonyl chloride group (–COCl) is particularly valuable as a reactive handle for constructing amide or ester linkages to secondary pharmacophores. This facilitates:
Table 2: Impact of C4-Functionalization on Quinoline Anticancer Activity
Quinoline Hybrid | C4-Linked Moiety | Biological Target | IC₅₀ (μM) | Cancer Cell Line |
---|---|---|---|---|
2-(Quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) | 4-Nitroaryl acrylamide | EGFR Kinase / p53 pathway | 0.22 / 2.71 | MCF-7 (Breast) |
2-(Quinoline-4-carbonyl)hydrazide-3-(4-chlorophenyl)acrylamide (6f) | 4-Chloroaryl acrylamide | Undefined cytotoxic target | 26.01 | MCF-7 (Breast) |
Ethyl quinoline-4-carboxylate* | Ethyl ester | Precursor (low activity) | >50 | MCF-7 (Breast) |
The strategic integration of a 2,5-dimethoxyphenyl ring at C2 and a carbonyl chloride (–COCl) at C4 creates a multifunctional scaffold with optimized steric, electronic, and synthetic properties:
Table 3: Comparative Molecular Properties of Quinoline-4-carbonyl Chlorides
Substituent at C2 | Molecular Formula | Molecular Weight (g/mol) | Predicted cLogP* | Key Structural Advantages |
---|---|---|---|---|
2,5-Dimethoxyphenyl | C₁₈H₁₄ClNO₃ | 327.77 | ~3.8 | - Electron donation via p-OMe - Enhanced π-stacking |
2,5-Dimethylphenyl | C₁₈H₁₄ClNO | 295.76 | ~4.2 | - Steric bulk without polarity - Higher lipophilicity |
Phenyl (unsubstituted) | C₁₆H₁₀ClNO | 267.71 | ~3.5 | - Minimal steric hindrance - Lower molecular complexity |
*Calculated using fragment-based methods (e.g., Crippen’s method)
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: